liver protein p47
Description
Historical Discovery and Initial Characterization of p47 Proteins in Liver Systems
The discovery of p47 proteins relevant to the liver followed distinct research paths. The protein now known as p47phox (phagocyte oxidase) was first identified as a cytosolic component of the NADPH oxidase complex in neutrophils, the immune system's first line of defense. Its absence was linked to some forms of Chronic Granulomatous Disease (CGD), a genetic disorder characterized by the inability of phagocytes to produce superoxide (B77818), a reactive oxygen species (ROS) essential for killing certain pathogens nih.gov. Initially, its role was thought to be confined to phagocytic cells. However, subsequent research revealed the expression of NADPH oxidase components, including p47phox, in various non-phagocytic cells. Studies in the early 2000s began to firmly establish the presence and functional importance of p47phox in liver cells, particularly in Kupffer cells (the resident macrophages of the liver), hepatic stellate cells, and even hepatocytes nih.govnih.gov. A pivotal study in 2000 demonstrated that mice lacking p47phox were protected from alcohol-induced liver injury, providing strong evidence for its role in hepatic pathophysiology nih.govjci.org.
In a separate line of investigation focused on intracellular membrane dynamics, another p47 protein was discovered. This protein, now officially named NSFL1C (NSFL1 cofactor p47) , was first identified as a cofactor for the p97 ATPase (also known as VCP) in rat liver cytosol. It was found to be essential for the p97-mediated reassembly of the Golgi apparatus from mitotic fragments, a critical process for cell division wikipedia.orgnih.gov. This discovery highlighted a completely different role for a p47 protein within the liver, linking it to fundamental processes of cell cycle progression and organelle biogenesis.
Nomenclature and Classification of p47 Proteins Relevant to Hepatic Biology
The nomenclature of p47 proteins in the liver is based on their distinct functions and genetic origins.
p47phox : This is the most extensively studied p47 protein in the context of liver disease. It is officially known as Neutrophil Cytosolic Factor 1 (NCF1) . The "phox" in its common name stands for "phagocyte oxidase." It is classified as an organizer or scaffold subunit of the NADPH oxidase 2 (NOX2) complex. Its primary role is to orchestrate the assembly of other cytosolic components (like p67phox and p40phox) and their translocation to the membrane-bound cytochrome b558 to form the active enzyme complex nih.gov.
NOXO1 : A homolog of p47phox, NOX Organizer 1 (NOXO1) , also plays a crucial role in the liver. It functions as an organizer subunit for the NADPH oxidase 1 (NOX1) complex, which is also expressed in liver cells, including hepatic stellate cells and hepatocytes nih.govfrontiersin.orgnih.gov. Unlike p47phox, NOXO1 is involved in the activation of the NOX1 isoform of NADPH oxidase nih.gov.
NSFL1C p47 : This protein is formally known as NSFL1 Cofactor p47 . It is also referred to as p97 cofactor p47. Its classification is entirely different from the "phox" family. It is a member of the family of cofactors for the AAA+ ATPase p97/VCP and is involved in membrane fusion events, particularly the reassembly of the Golgi apparatus after mitosis wikipedia.orgnih.govgenecards.orguniprot.org.
| Protein Name | Official Gene Name | Classification | Primary Function in Liver |
|---|---|---|---|
| p47phox | NCF1 | NADPH Oxidase Organizer Subunit | Regulates assembly and activation of the NOX2 complex, leading to reactive oxygen species (ROS) production. |
| NOXO1 | NOXO1 | NADPH Oxidase Organizer Subunit | Regulates assembly and activation of the NOX1 complex, leading to ROS production. |
| NSFL1C p47 | NSFL1C | p97 ATPase Cofactor | Mediates the reassembly of the Golgi apparatus during cell division. |
Significance of p47 Protein Research in Advancing Fundamental Hepatic Biology and Pathophysiology
Research into hepatic p47 proteins has significantly advanced our understanding of liver biology and disease. The study of p47phox and its homolog NOXO1 has been instrumental in elucidating the role of oxidative stress in a variety of liver pathologies. The production of reactive oxygen species by NADPH oxidase is a double-edged sword. While essential for immune defense, excessive ROS production is a key driver of cellular damage and inflammation in the liver.
Studies using p47phox-deficient mice have been crucial in demonstrating the causal link between NADPH oxidase activity and the development of alcoholic liver disease, non-alcoholic fatty liver disease (NAFLD), and liver fibrosis nih.govnih.govnih.gov. These findings have established p47phox as a potential therapeutic target for these conditions. The differential roles of p47phox and NOXO1 in activating different NOX isoforms also allow for a more nuanced understanding of how oxidative stress is generated and regulated in different liver cell types and in response to various stimuli nih.govfrontiersin.org.
The investigation of NSFL1C p47 has provided fundamental insights into the mechanics of cell division and organelle maintenance in hepatocytes. The liver has a remarkable capacity for regeneration, which relies on the precise and efficient division of its cells. The role of NSFL1C p47 in Golgi reassembly is critical for this process wikipedia.orgnih.gov. Dysregulation of this process could have implications for liver regeneration following injury and potentially in the development of liver cancer, where cell proliferation is uncontrolled nih.gov.
| p47 Protein | Area of Research | Key Research Findings | Significance in Hepatic Biology and Pathophysiology |
|---|---|---|---|
| p47phox | Alcoholic Liver Disease | p47phox-deficient mice are protected from alcohol-induced liver steatosis and injury nih.govjci.orgnih.gov. | Identifies NADPH oxidase-mediated oxidative stress as a key mechanism in the pathogenesis of alcoholic liver disease. |
| p47phox | Liver Fibrosis | Mice lacking p47phox show attenuated liver fibrosis in response to injury nih.gov. p47phox is expressed in hepatic stellate cells, the primary fibrogenic cells in the liver nih.gov. | Highlights the role of p47phox-dependent ROS production in the activation of hepatic stellate cells and the progression of liver fibrosis. |
| NOXO1 | Liver Fibrosis and Inflammation | NOXO1 is the organizer for the NOX1 NADPH oxidase, which is also implicated in liver fibrosis frontiersin.orgplos.org. | Provides insight into the specific roles of different NADPH oxidase isoforms in liver disease. |
| NSFL1C p47 | Cell Cycle and Organelle Biogenesis | NSFL1C p47 is essential for the reassembly of the Golgi apparatus after mitosis in liver cells wikipedia.orgnih.gov. | Crucial for understanding the mechanisms of hepatocyte proliferation and liver regeneration. |
Properties
CAS No. |
147605-28-5 |
|---|---|
Molecular Formula |
C8H8BrFMg |
Synonyms |
liver protein p47 |
Origin of Product |
United States |
Nsfl1 Cofactor P47 Nsfl1c : a Primary Hepatic P47 Protein
Molecular Identity and Gene Encoding NSFL1C
The p47 protein in humans is encoded by the NSFL1C gene. embopress.orgwikipedia.org This gene is located on the p13 band of chromosome 20. embopress.orguniprot.org The NSFL1C gene gives rise to multiple transcript variants through alternative splicing, resulting in several different protein isoforms. nih.gov The protein is known by several aliases, including p47, UBX1, UBXD10, and UBXN2C. embopress.org
Protein Architecture and Functional Domain Organization of NSFL1C
The p47 protein, with a molecular weight of approximately 40.7 kDa, is composed of 370 amino acids. Its architecture is characterized by distinct functional domains connected by flexible linker regions. These domains mediate its interactions with p97, ubiquitin, and other cellular components, defining its role in membrane dynamics.
| Domain/Motif | Approximate Residue Position | Structural Features | Primary Function |
| UBA Domain | 1-45 | Three-helix bundle | Binds mono-ubiquitin |
| SEP Domain | 179-246 | βββααβ secondary structure | Self-association, potential enzyme inhibition |
| Polyglutamate Motif | Not specified | Glutamic acid-rich region | Binding site for FTCD protein |
| UBX Domain | 286-370 | Ubiquitin-like fold | Binds to the N-terminal of p97 ATPase |
N-terminal UBA Domain Characterization and Functional Implications
Located at the N-terminus of p47, the Ubiquitin-Associated (UBA) domain spans approximately the first 45 amino acids. biogps.org Structurally, it forms a characteristic three-helix bundle. biogps.org The primary function of this domain is to bind ubiquitin. embopress.org Specifically, the p47 UBA domain shows a preference for binding mono-ubiquitin rather than polyubiquitin chains. biogps.orgnih.gov This interaction is critical for the protein's function; the recognition of mono-ubiquitin by the p47 UBA domain is a crucial step in p97-p47-mediated Golgi membrane fusion events. biogps.orgnih.gov Deletion of the UBA domain or point mutations that reduce its affinity for ubiquitin significantly impair the reassembly of Golgi cisternae. nih.gov
Central SEP Domain Structural and Functional Role
The central region of p47 contains the SEP domain, named after the proteins shp1, eyc, and p47 where it is conserved. jensenlab.org This domain, comprising residues 179-246, adopts a novel fold with a βββααβ secondary structure arrangement. biogps.org While its precise function is still under investigation, the SEP domain is known to have a propensity for mediating the self-association of p47. biogps.org This self-association is abolished upon binding to the N-terminal of p97. biogps.org Some research has suggested that the SEP domain may act as a reversible competitive inhibitor of the lysosomal cysteine protease, cathepsin L. jensenlab.org
Polyglutamate Motif and its Significance in Protein-Protein Interactions
The p47 protein contains a polyglutamate motif that serves as a crucial site for protein-protein interactions. This motif is specifically recognized by the formiminotransferase cyclodeaminase (FTCD) protein. embopress.org FTCD is a Golgi-localized protein that acts as a tethering factor during the p97/p47-mediated reassembly of the Golgi at the end of mitosis. embopress.org The binding of FTCD to the polyglutamate motifs on both p47 and p97 is essential for forming a large tethering complex (FTCD-p97/p47-FTCD) that facilitates the fusion of Golgi membranes. embopress.org
Other Structural Elements and Modulatory Sites
Beyond the UBA and SEP domains, p47 contains a C-terminal UBX (Ubiquitin regulatory X) domain, which encompasses residues 286-370. biogps.org This domain adopts a ubiquitin-like fold and is a primary binding site for the p97 ATPase. biogps.org The protein's function is also regulated by post-translational modifications, particularly phosphorylation. Multiple phosphorylation sites have been identified on human p47, including serine residues at positions 74, 102, 114, 140, 176, 192, and 272, as well as a tyrosine residue at position 167. Phosphorylation of Serine-140 is particularly important, as it regulates the binding of p47 to Golgi membranes during the cell cycle. nih.gov Unstructured linker regions connect these domains, providing flexibility to the protein complex.
Cellular and Subcellular Localization of NSFL1C in Hepatic Cells
Having been initially discovered in rat liver cytosol, NSFL1C/p47 is an established hepatic protein. nih.gov Its localization within hepatic cells is dynamic and depends on the cell cycle. In human liver cell lines (e.g., HepG2), a significant population of p47 resides in the nucleus during interphase. embopress.orgnih.gov When the cell enters mitosis, p47 moves into the cytoplasm. nih.gov During the final stages of mitosis (telophase and cytokinesis), p47 localizes to the Golgi apparatus to participate in its reassembly from dispersed fragments. embopress.orguniprot.org In addition to the nucleus and Golgi, p47 is also found in the cytosol and has been localized to the centrosome. uniprot.org It exists as part of the larger VCP-NSFL1C complex within the cell. uniprot.org
Dynamic Relocation during Cell Cycle Phases
The localization of p47 is subject to significant changes that are tightly coupled to the progression of the cell cycle. During interphase, the protein is predominantly found within the nucleus. nih.govbiogps.org However, as the cell enters mitosis, the breakdown of the nuclear envelope allows p47 to be released into the cytoplasm. nih.gov
Upon its release, p47 is phosphorylated by the key mitotic kinase, Cdc2 (Cyclin-dependent kinase 1), specifically on Serine-140. nih.govnih.gov This mitotic phosphorylation is a critical regulatory event. The phosphorylated form of p47 is unable to bind to Golgi membranes. nih.gov This inhibition of binding prevents p97/p47-mediated membrane fusion, which is a necessary step for the disassembly and fragmentation of the Golgi apparatus that occurs in early mitosis. nih.govuniprot.org This ensures the Golgi complex is broken down into smaller elements that can be distributed between the two emerging daughter cells. nih.gov
Nuclear Localization Signals and Interphase Distribution
The sequestration of p47 within the nucleus during interphase is a key mechanism for regulating its activity. nih.gov This compartmentalization effectively separates p47 from its cytoplasmic and Golgi-associated binding partners, thereby preventing inappropriate membrane fusion events when the cell is not dividing. embopress.org
This specific nuclear import is mediated by defined Nuclear Localization Signals (NLS) within the p47 protein sequence. nih.govembopress.org Research has identified two NLS motifs that are crucial for its transport into the nucleus, and mutation of these signals results in the protein being primarily located in the cytoplasm. nih.gov One such NLS has been identified at amino acid positions 172-175. uniprot.org The presence of these signals underscores the importance of controlling the p97/p47 pathway, suggesting that its membrane fusion activity is kept low in the cytoplasm during interphase. nih.gov
Redistribution to Golgi Structures during Cytokinesis
The recruitment of the p97/p47 complex to the mitotic Golgi fragments is essential for their fusion into new Golgi stacks. embopress.org This process involves the UBA domain of p47 binding to mono-ubiquitinated syntaxin 5 on the Golgi membranes. researchgate.net Furthermore, the localization of p47 to the Golgi during this phase is dependent on its interaction with another protein, formiminotransferase cyclodeaminase (FTCD). embopress.orgembopress.org FTCD acts as a tethering factor, forming a large complex with p97 and p47 (FTCD-p97/p47-FTCD) that helps bring the membrane fragments together to facilitate their fusion. embopress.orgembopress.org The depletion of FTCD results in p47 being dissociated from the fragmented Golgi during cytokinesis. embopress.org
Data Tables
Table 1: Key Interacting Proteins of NSFL1 Cofactor p47
| Interacting Protein | Function of Interaction |
|---|---|
| p97 (VCP) | Forms a functional complex to mediate membrane fusion and remodeling. nih.govwikipedia.org |
| Syntaxin 5 | A Golgi SNARE protein; its mono-ubiquitinated form is recognized by the p47 UBA domain, targeting the complex to Golgi membranes. pnas.orgresearchgate.net |
| FTCD | Acts as a tethering factor, essential for p47 localization to the Golgi and for Golgi reassembly at the end of mitosis. embopress.orgembopress.org |
| Cdc2 (CDK1) | Mitotic kinase that phosphorylates p47 on Serine-140, inhibiting its Golgi binding and promoting Golgi disassembly. nih.gov |
| Ubiquitin | Mono-ubiquitin is recognized by the p47 UBA domain, playing a regulatory role in targeting the p97/p47 complex. nih.govresearchgate.net |
| VCIP135 | A deubiquitinase that can dissociate the p97/p47/syntaxin 5 complex and is required for Golgi assembly. nih.govresearchgate.net |
Table 2: Subcellular Localization of p47 Throughout the Cell Cycle
| Cell Cycle Phase | Primary Localization | Functional State |
|---|---|---|
| Interphase | Nucleus / Nucleoplasm nih.govproteinatlas.org | Sequestered and largely inactive in the cytoplasm. nih.gov |
| Prophase / Metaphase | Cytoplasm / Cytosol wikipedia.orgbiogps.org | Phosphorylated by Cdc2; unable to bind Golgi membranes, promoting Golgi disassembly. nih.gov |
| Telophase / Cytokinesis | Golgi Apparatus / Golgi Stacks uniprot.orgembopress.org | Dephosphorylated; binds to Golgi membranes to mediate their reassembly. nih.govembopress.org |
Molecular Mechanisms and Biological Functions of Nsfl1c in Liver
Interaction with the AAA ATPase p97 (Valosin-Containing Protein, VCP)
The interaction between NSFL1C (p47) and the hexameric AAA ATPase p97 (VCP) is central to many of NSFL1C's functions. This interaction is mediated through specific domains within NSFL1C, allowing it to target p97 to particular cellular locations and influence its enzymatic activity.
Role of NSFL1C as an Adaptor Molecule for p97
NSFL1C functions as a major adaptor molecule for the cytosolic AAA-type ATPase p97. ebi.ac.uk As an adaptor, NSFL1C is crucial for directing p97 to specific substrates and cellular compartments, thereby facilitating p97's role in processes such as membrane fusion and protein degradation pathways. ebi.ac.ukwikigenes.orgnih.gov The interaction is mediated, in part, by the UBX domain of NSFL1C, which binds to the N-domain of p97. frontiersin.org This interaction is essential for the formation of functional p97-containing complexes that carry out diverse cellular tasks. nih.govuniprot.org p97 interacts with over 30 adaptor proteins, and NSFL1C is one of the well-characterized cofactors that determine the diverse functions of VCP. nih.goveneuro.org
Regulation of p97 ATPase Activity by NSFL1C
NSFL1C has been shown to interact with and reduce the ATPase activity of VCP (p97). uniprot.orggenecards.orgscbt.comassaygenie.comolink.comebi.ac.uk This modulatory effect on p97's ATP hydrolysis is distinct from some other p97 cofactors, such as p37, which can increase p97 ATPase activity. researchgate.net Studies have indicated that the presence of NSFL1C influences the conformational states of p97, impacting its ability to hydrolyze ATP and perform mechanical work on substrates. researchgate.net However, it has also been observed that the addition of substrate does not significantly change the ATPase activity of the p97•NSFL1C complex, suggesting a specific mode of regulation compared to other p97 cofactor complexes. pnas.org
Formation and Dynamics of the p97-NSFL1C Complex
The p97-NSFL1C complex is a dynamic assembly. p97 is a hexamer, and it interacts with a trimer of p47 (NSFL1C). wikigenes.orgwikipedia.org The formation of this complex is a prerequisite for NSFL1C-mediated functions of p97, particularly in membrane fusion events. The binding affinity between p47/NSFL1C and p97 has been reported to be in the range of approximately 200-500 nM. researchgate.net The complex formation is influenced by the nucleotide binding state of p97, with p47 binding more strongly to the ATP-bound form of p97. researchgate.net The p97-NSFL1C complex is a recognized entity and is listed in protein complex databases. uniprot.org The dynamic nature of this complex, including its assembly and disassembly, is crucial for regulating its activity at specific times and locations within the cell, such as during the cell cycle.
Involvement in Membrane Fusion and Organelle Biogenesis
A primary biological function of NSFL1C in conjunction with p97 is its involvement in homotypic membrane fusion events, which are essential for the biogenesis and maintenance of various organelles, including the Golgi apparatus, endoplasmic reticulum (ER), and nuclear envelope. ebi.ac.ukwikigenes.orgwikipedia.org
Mechanisms of Golgi Cisternae Reassembly
NSFL1C is critically involved in the reassembly of Golgi cisternae, particularly after their fragmentation during mitosis. uniprot.orggenecards.orgscbt.comassaygenie.comolink.comebi.ac.ukwikipedia.orgscbt.com The p97/p47 complex is required for the regrowth of Golgi cisternae from mitotic Golgi fragments. assaygenie.comwikipedia.org This process involves p97-mediated membrane fusion, where NSFL1C acts as a key cofactor. wikigenes.orgscbt.com The reassembly pathway mediated by p97/p47 is distinct from pathways involving other factors like NSF. scbt.comwikipedia.org Factors such as VCIP135 are essential for p97/p47-mediated membrane fusion and are required for Golgi assembly. scbt.comwikipedia.orgresearchgate.net Syntaxin 5 is also a common component involved in the p97-mediated reassembly pathways of Golgi cisternae. scbt.comwikipedia.org Recent research has identified formiminotransferase cyclodeaminase (FTCD) as a novel protein that cooperates with the p97/p47 complex, acting as a tethering factor by forming an FTCD-p97/p47-FTCD complex during Golgi membrane fusion. researchgate.net The localization and phosphorylation status of p47 are important for the cell-cycle regulation of Golgi disassembly and assembly. wikigenes.orguniprot.orgscbt.com Phosphorylation of p47 during mitosis can inhibit its binding to Golgi membranes, which is necessary for proper Golgi stack formation and cisternal regrowth. uniprot.orgscbt.com
Interplay with SNARE Proteins (e.g., Syntaxin 5) in Hepatic Membrane Dynamics
NSFL1C, in complex with p97, is involved in membrane fusion events, particularly in the reassembly of the Golgi apparatus after mitosis. wikipedia.orggenecards.orgwikigenes.orgresearchgate.net A key player in this process is the Golgi t-SNARE protein Syntaxin 5 (Syn5). nih.govnih.gov
Research has shown that Syntaxin 5 undergoes monoubiquitination during early mitosis, a modification that is crucial for regulating Golgi membrane dynamics. nih.govnih.gov This monoubiquitination of Syntaxin 5, specifically on Lysine (B10760008) 270 within its SNARE domain, impairs its interaction with the v-SNARE protein Bet1, which is necessary for SNARE complex formation and subsequent membrane fusion. nih.govnih.gov
Importantly, this ubiquitination of Syntaxin 5 increases its binding affinity for p47 (NSFL1C), the adaptor protein of p97. nih.govnih.gov The interaction between ubiquitinated Syntaxin 5 and the p97/p47 complex is mediated by the UBA domain of p47, which binds to the ubiquitin moiety on Syntaxin 5. nih.govnih.gov This interaction recruits the p97/p47 complex to the mitotic Golgi fragments. nih.govnih.gov
Following mitosis, the deubiquitinating enzyme VCIP135 removes the ubiquitin from Syntaxin 5. nih.govnih.gov This deubiquitination event is essential for allowing Syntaxin 5 to interact with Bet1, enabling SNARE complex formation and facilitating p97-mediated Golgi reassembly. nih.govnih.gov Studies using a Syntaxin 5 mutant (K270R) that cannot be ubiquitinated have demonstrated impaired post-mitotic Golgi reassembly, highlighting the importance of this ubiquitination-dependent interaction with p47. nih.govnih.gov
Ubiquitin Recognition and its Implications in Protein Homeostasis
NSFL1C plays a significant role in cellular protein homeostasis through its ability to recognize and bind to ubiquitin. This interaction is primarily mediated by its UBA domain and is crucial for its function in proteasome-mediated protein catabolism.
Mono-ubiquitin Binding by the UBA Domain of NSFL1C
The N-terminal UBA domain of NSFL1C is a well-characterized ubiquitin-binding motif. mdpi.comresearchgate.netutah.edu This domain is capable of binding to mono-ubiquitin conjugates. mdpi.comuniprot.orgutah.edu The binding of mono-ubiquitin by the UBA domain of p47 is essential for its function in various cellular processes, including mitotic Golgi reassembly. mdpi.com
The UBA domain of p47 adopts a canonical three-helix bundle structure. researchgate.net Its ability to bind ubiquitin allows NSFL1C to recruit ubiquitinated substrates to the p97 complex. researchgate.net The binding of the UBA domain to ubiquitin can be influenced by the association of p47 with p97, suggesting that the accessibility of the UBA domain is regulated by conformational changes upon complex formation. utah.edu
Contribution to Proteasome-Mediated Ubiquitin-Dependent Protein Catabolism
NSFL1C, as a cofactor for p97, is involved in proteasome-mediated ubiquitin-dependent protein catabolism. wikipedia.orguniprot.orgzfin.orgebi.ac.ukgeneontology.orgnih.gov The p97 ATPase is a key player in extracting ubiquitinated proteins from membranes, protein complexes, or chromatin, thereby facilitating their degradation by the proteasome. pnas.orgcaltech.edu
While p97 interacts with various adaptor proteins to target specific substrates, p47 (NSFL1C) is one such adaptor that recruits ubiquitinated substrates to the p97 complex via its UBA domain. researchgate.netcaltech.edu This recruitment is a crucial step in the pathway leading to the degradation of ubiquitinated proteins. However, it's important to note that while p47 binds to ubiquitinated substrates and p97, other cofactors like Ufd1-Npl4 are typically required for the unfolding activity of p97 that precedes proteasomal degradation. pnas.org Although NSFL1C is involved in this pathway, its specific contribution to the unfolding process compared to other cofactors like Ufd1-Npl4 can differ depending on the substrate. pnas.org
NSFL1C's role in this process contributes to maintaining cellular protein homeostasis by facilitating the removal of misfolded, damaged, or unneeded proteins. mdpi.com
Interactions with Formiminotransferase Cyclodeaminase (FTCD)
Recent research has identified a novel interaction between NSFL1C and the protein Formiminotransferase Cyclodeaminase (FTCD), revealing a functional cooperation between these proteins and p97 in specific cellular processes, particularly Golgi reassembly.
Identification of FTCD as a Novel NSFL1C-Binding Protein
Studies have identified FTCD as a novel binding partner of p47 (NSFL1C). nih.govresearchgate.net FTCD is a protein that primarily localizes to the Golgi complex. nih.govresearchgate.net This interaction between FTCD and p47 occurs through the association of FTCD with polyglutamate motifs present in both p47 and p97. nih.gov
This identification of FTCD as a p47-binding protein suggests a functional link between FTCD and the p97/p47 complex, particularly in processes related to the Golgi apparatus. nih.gov
Functional Cooperation of FTCD, NSFL1C, and p97 in Golgi Reassembly
Further research has elucidated a functional cooperation between FTCD, NSFL1C (p47), and p97 in the reassembly of the Golgi apparatus during mitosis. nih.govresearchgate.net FTCD has been shown to function in p97/p47-mediated Golgi reassembly both in vivo and in vitro through its binding to both p47 and p97. nih.gov
These studies indicate that FTCD, p47, and p97 can form a large tethering complex, referred to as the FTCD-p97/p47-FTCD complex. nih.gov This complex is thought to act as a tethering factor, facilitating the fusion of membranes during p97/p47-mediated Golgi reassembly. nih.gov An in vivo tethering assay demonstrated that FTCD could cause mitochondria aggregation at mitosis by forming a complex with endogenous p97 and p47, further supporting its role in tethering biological membranes in cooperation with the p97/p47 complex. nih.gov This functional cooperation highlights a specific mechanism by which NSFL1C, in conjunction with p97 and FTCD, contributes to the dynamic processes of membrane remodeling within the cell, particularly in the context of Golgi structure during the cell cycle. nih.gov
Broader Cellular Roles and Signaling Pathways in Hepatic Context
NSFL1C, also known as liver protein p47, plays diverse roles in cellular processes within the hepatic context, primarily through its interaction with the AAA ATPase VCP (valosin-containing protein), also known as p97 genecards.orgnih.goveneuro.org. This complex is a key player in protein quality control pathways, including the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) eneuro.orgnih.govresearchgate.net.
In the liver, NSFL1C's association with VCP is crucial for the reassembly of Golgi cisternae following mitosis, a process necessary for maintaining cellular structure and function genecards.orgnih.govnih.gov. The NSFL1C trimer binds to the VCP hexamer, and this interaction is regulated by ATP hydrolysis by VCP and dissociation mediated by VCIP135 genecards.orguniprot.org. NSFL1C also binds ubiquitin and mono-ubiquitinated proteins via its N-terminal UBA-like domain when bound to VCP, highlighting its involvement in targeting ubiquitinated substrates genecards.orguniprot.org.
Beyond its role in Golgi dynamics, the VCP-NSFL1C complex participates in ERAD, a pathway essential for removing misfolded proteins from the endoplasmic reticulum (ER) researchgate.netiu.edu. ER stress and the accumulation of misfolded proteins are implicated in various liver diseases iu.edunih.gov. By facilitating the retrotranslocation and degradation of misfolded ER proteins, NSFL1C contributes to maintaining ER homeostasis and preventing cellular dysfunction in hepatocytes iu.edu.
NSFL1C has also been linked to broader signaling pathways relevant to liver health and disease. Research indicates that NSFL1C is regulated by Benzo(a)pyrene (BaP) exposure in liver cell lines, suggesting its involvement in the cellular response to environmental toxins and membrane remodeling ethz.ch. This regulation by BaP at the gene expression level highlights a potential role for NSFL1C in detoxification or stress response pathways within the liver ethz.ch.
Furthermore, while not exclusively focused on NSFL1C (p47), studies on p47phox, a subunit of NADPH oxidase, demonstrate a role for a protein also referred to as p47 in oxidative stress pathways in the liver mdpi.comjci.org. p47phox is involved in generating reactive oxygen species (ROS), and its activity is linked to inflammatory mediators and cytokines like IL-6 mdpi.com. Dysregulation of NADPH oxidase activity, and thus potentially p47phox, contributes to liver injury and fibrosis, particularly in conditions like alcoholic liver disease mdpi.comjci.org. Although NSFL1C and p47phox are distinct proteins, the shared "p47" designation in some literature underscores the importance of careful identification in research. The involvement of p47phox in oxidative stress and inflammation pathways provides a broader context of how proteins with similar molecular weight designations can participate in critical signaling cascades in the liver mdpi.comjci.orgfrontiersin.org.
The ubiquitin-proteasome system, in which NSFL1C participates via its interaction with VCP, is a fundamental pathway regulating protein degradation and cellular homeostasis in the liver techscience.comnih.gov. Dysregulation of the UPS is implicated in the pathogenesis of various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and liver fibrosis techscience.com. NSFL1C's role as a VCP cofactor in this system suggests its potential influence on the degradation of key regulatory proteins involved in hepatic metabolism, inflammation, and fibrogenesis nih.govtechscience.com.
While direct detailed research findings specifically on NSFL1C's involvement in all hepatic signaling pathways are still emerging, its established interactions with VCP and its role in ERAD and Golgi dynamics place it at critical junctures of cellular quality control and membrane trafficking, processes intrinsically linked to numerous signaling cascades that govern liver function and disease progression.
Data Table 1: NSFL1C Interactions and Associated Processes
| Interacting Protein | Cellular Process Involved | Hepatic Relevance (Inferred/Demonstrated) | Source |
| VCP (p97) | Golgi reassembly, ERAD, Protein Quality Control | Crucial for hepatocyte function, disease | genecards.orgnih.goveneuro.org |
| VCIP135 | Dissociation of VCP-NSFL1C complex | Regulation of VCP-mediated processes | genecards.orguniprot.org |
| Ubiquitin | Targeting proteins for degradation | UPS and ERAD in liver disease | genecards.orguniprot.orgtechscience.com |
| Mono-ubiquitinated proteins | Targeting proteins for degradation | UPS and ERAD in liver disease | genecards.orguniprot.orgtechscience.com |
| STX5A | Part of a ternary complex with VCP and NSFL1C | Membrane trafficking | uniprot.org |
| UBXN2B (p37) | Regulates centrosomal levels of AURKA, spindle orientation | Cell cycle regulation | nih.govuniprot.org |
Other P47 Proteins with Significant Roles in Liver Biology
p47phox: A Key Player in Oxidative Stress and Liver Injury
p47phox, also known as Neutrophil Cytosolic Factor 1 (NCF1), is a critical cytosolic subunit of the multi-protein NADPH oxidase (NOX) complex. This enzyme is a primary source of reactive oxygen species (ROS) in the liver, particularly in response to stimuli like alcohol consumption.
Role in Alcoholic Liver Disease (ALD): Research has firmly implicated p47phox in the pathogenesis of alcoholic liver disease. In animal models, chronic ethanol (B145695) administration leads to liver injury characterized by steatosis (fatty liver), inflammation, and necrosis. This process is driven by gut-derived endotoxins that activate resident liver macrophages, known as Kupffer cells. The activation of NADPH oxidase in these cells, and in parenchymal liver cells (hepatocytes), is a key step in this cascade jci.orgjci.org.
Studies using mice with a total body deficiency of p47phox found them to be protected from alcohol-induced liver steatosis and injury nih.govnih.gov. These mice did not show the typical alcohol-induced increases in serum alanine (B10760859) aminotransferase (ALT), a marker of liver damage nih.govnih.gov. The protective mechanism involves preventing the upregulation of genes associated with fatty acid synthesis and lipid droplet stabilization nih.govnih.gov. Furthermore, p47phox is essential for activating the transcription factor NF-κB, a master regulator of inflammation, in response to alcohol jci.orgnih.govnih.gov. Interestingly, selective deficiency of p47phox only in bone marrow-derived immune cells did not prevent alcohol-induced liver injury, highlighting the critical role of p47phox within the liver's own parenchymal cells nih.govnih.gov.
Involvement in Liver Fibrosis: Liver fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is the common result of chronic liver injury. p47phox plays a significant role in this process by mediating the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver frontiersin.orgnih.gov. In healthy livers, HSCs are quiescent, but upon injury, they become activated myofibroblasts. Profibrogenic agents like Angiotensin II stimulate ROS production in HSCs via the NADPH oxidase complex, which involves the phosphorylation of p47phox researchgate.net. Genetic knockout of p47phox in mice has been shown to attenuate liver injury and fibrosis following bile duct ligation, a model for biliary fibrosis frontiersin.orgresearchgate.net. In these mice, the development of necrotic areas, bile duct proliferation, and bridging fibrosis were all markedly reduced researchgate.net.
Other p47 Proteins in Liver Context
Another important protein referred to as p47 is a cofactor for the highly conserved AAA-ATPase p97 (also known as VCP). First identified in rat liver cytosol, the p97-p47 complex plays a fundamental role in membrane fusion events, particularly the reassembly of the Golgi apparatus after cell division (mitosis) nih.govnih.gov.
During mitosis, the Golgi complex breaks down into fragments. The p97-p47 complex is essential for the subsequent fusion of these fragments to reform a functional Golgi in the daughter cells embopress.orgnih.gov. p47 acts as an adaptor, mediating the binding of p97 to specific proteins on the Golgi membrane nih.gov. In this process, p47, p97, and another protein called formiminotransferase cyclodeaminase (FTCD) form a large tethering complex that physically links Golgi membranes before fusion embopress.orgembopress.org. Beyond its structural role, p47 also regulates the enzymatic activity of p97, suppressing its ATPase activity until it is required for the membrane fusion cycle nih.govcore.ac.uk.
Heat Shock Protein 47 (HSP47), a 47-kDa protein located in the endoplasmic reticulum, functions as a collagen-specific molecular chaperone nih.govnih.govresearchgate.net. It is essential for the correct folding, assembly, and secretion of procollagen (B1174764) molecules, the precursors to mature collagen nih.govresearchgate.net.
Given its specific role in collagen production, HSP47 is deeply implicated in the progression of liver fibrosis nih.gov. During chronic liver injury, the expression of HSP47 is markedly increased in hepatic stellate cells, correlating directly with the increased synthesis of Type I and Type III collagen nih.gov. This co-expression suggests that HSP47 facilitates the excessive collagen deposition that characterizes fibrosis nih.gov. Its elevated expression in various fibrotic diseases has made HSP47 a promising therapeutic target to reduce the pathological accumulation of collagen nih.govresearchgate.net. For instance, suppressing HSP47 expression with siRNA has been shown to reduce collagen formation in animal models of liver fibrosis nih.gov.
The migration of immune cells to the liver is a tightly regulated process crucial for maintaining immune balance and responding to inflammation. Regulatory T cells (Tregs) are a specialized subset of T lymphocytes that suppress excessive immune responses, thereby preventing autoimmune damage frontiersin.org. Their ability to migrate to sites of inflammation, such as an inflamed liver, is critical for their function frontiersin.org.
The recruitment of Tregs to the liver is not mediated by a "p47" protein but by a specific set of molecular interactions involving chemokines and adhesion molecules. The process involves multiple steps, beginning with the capture of flowing lymphocytes onto the unique endothelial lining of the liver's blood vessels, the hepatic sinusoids nih.gov.
Key Mediators of Treg Migration to the Liver:
Chemokine Receptors: Tregs express specific chemokine receptors on their surface that guide them to the liver. Key receptors include CXCR3, CCR4, and CCR6, which allow Tregs to follow chemokine gradients produced in the inflamed liver frontiersin.orgnih.govfrontiersin.orgresearchgate.net. For instance, the CXCR3-CXCL10 pathway is crucial for recruiting Tregs from the blood into the inflamed liver frontiersin.org.
Adhesion Molecules: Liver sinusoidal endothelial cells (LSECs) express adhesion molecules that bind to integrins on Tregs, facilitating their firm adhesion and subsequent migration into the liver tissue. These include ICAM-1 and Vascular Adhesion Protein-1 (VAP-1) frontiersin.org.
CLEVER-1 (Stabilin-1): A crucial molecule in this process is the Common Lymphatic Endothelial and Vascular Endothelial Receptor-1 (CLEVER-1). Research has demonstrated that CLEVER-1 is upregulated on the hepatic sinusoidal endothelium during chronic inflammation and plays a key role in the transendothelial migration of lymphocytes nih.govbmj.com. Significantly, CLEVER-1 shows a strong preferential activity for mediating the migration of CD4+ FoxP3+ regulatory T cells nih.govbmj.com. Inhibition of CLEVER-1 can reduce Treg migration by 40%, and when combined with the blockade of ICAM-1 and VAP-1, the reduction exceeds 80% nih.gov. Much of this migration occurs via a transcellular route, where Tregs move directly through the endothelial cells in pores associated with CLEVER-1 nih.govbmj.com. This receptor may therefore provide an organ-specific signal for the selective recruitment of Tregs to the inflamed liver nih.gov.
Ubiquitin-Specific Peptidase 47 (USP47) is a deubiquitinating enzyme that plays an essential role in liver regeneration, the process by which the liver restores its mass and function after injury researchgate.netnih.gov. Following liver damage, such as a partial hepatectomy, hepatocytes must proliferate to compensate for the cell loss.
Studies have shown that USP47 expression is significantly upregulated in hepatocytes after partial hepatectomy in mice researchgate.netnih.gov. This upregulation is driven by the transcription factor E2F1, which directly binds to the USP47 promoter to activate its transcription researchgate.netnih.gov. The function of USP47 is critical for this regenerative process. USP47 knockout mice display compromised and delayed liver regeneration, whereas overexpression of USP47 enhances hepatocyte proliferation and promotes more robust regeneration researchgate.netnih.gov. This highlights USP47 as a key regulator of the hepatocyte cell cycle and a vital component of the liver's intrinsic repair mechanisms researchgate.netnih.gov.
Regulatory Mechanisms Governing Hepatic P47 Protein Expression and Activity
Transcriptional and Epigenetic Regulation of p47 Gene Expression
The transcription of the NCF1 gene, which encodes the p47phox protein, is a tightly regulated process influenced by various transcription factors and epigenetic modifications. One of the key regulators is the HMG box-containing protein 1 (HBP1), which acts as a transcriptional repressor. The promoter region of the p47phox gene contains multiple HBP1 DNA-binding elements, and the binding of HBP1 to these sites leads to a reduction in p47phox gene expression. nih.gov This repression by HBP1 has been shown to decrease intracellular superoxide (B77818) production, linking transcriptional control of p47phox to the regulation of cellular redox status and cell cycle progression. nih.gov
Epigenetic modifications, including DNA methylation and histone alterations, play a significant role in regulating gene expression in the liver and are implicated in the pathogenesis of liver fibrosis. While direct evidence specifically detailing the epigenetic regulation of the NCF1 gene in hepatocytes is still emerging, the broader context of epigenetic control in liver disease suggests its likely involvement. For instance, histone acetylation, a mark of active transcription, is a key modulator of chromatin structure and gene expression in the liver. nih.gov Changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a marker of active enhancers, are observed in various liver cell types and can influence the expression of genes involved in hepatic function and disease. researchgate.netnih.gov It is plausible that such epigenetic mechanisms, including histone acetylation and DNA methylation of the NCF1 promoter, contribute to the regulation of p47phox expression in the liver, particularly in the context of liver injury and fibrosis.
Table 1: Transcriptional Regulators of the p47phox (NCF1) Gene
| Transcription Factor | Mode of Regulation | Functional Consequence in Liver Context |
| HBP1 | Repressor | Binds to the p47phox promoter to decrease gene expression, leading to reduced superoxide production. nih.gov |
Post-Transcriptional Control Mechanisms (e.g., mRNA Stability, microRNAs)
Following transcription, the stability and translation of the p47phox mRNA are subject to post-transcriptional regulation, a critical layer of control for gene expression. This regulation is often mediated by RNA-binding proteins (RBPs) and microRNAs (miRNAs). AUBPs (AU-rich element-binding proteins) are a class of RBPs that can bind to AU-rich elements in the 3'-untranslated region (3'-UTR) of mRNAs, thereby influencing their stability and translation. nih.gov The activity of AUBPs is crucial in the context of liver inflammation and cancer, suggesting their potential role in modulating the expression of inflammatory mediators like p47phox. nih.gov
MicroRNAs are small non-coding RNAs that typically bind to the 3'-UTR of target mRNAs, leading to their degradation or translational repression. nih.gov Several miRNAs are implicated in the regulation of inflammatory processes in the liver, which are often associated with increased NADPH oxidase activity. For instance, miR-21 is an oncomiR that is upregulated in various cancers and has been shown to be regulated by NADPH oxidase-mediated reactive oxygen species (ROS). nih.gov Inhibition of p47phox has been demonstrated to lower miR-21 levels, suggesting a feedback loop where p47phox influences the expression of a miRNA that, in turn, can regulate inflammatory and metastatic pathways. nih.gov
Another miRNA with a significant role in liver inflammation and fibrosis is miR-155. nih.govnih.gov The expression of miR-155 is induced in the liver during alcoholic liver disease and is regulated by TLR4 signaling. nih.gov Given that p47phox is a key component of the inflammatory response, it is plausible that miRNAs like miR-155 could directly or indirectly influence the expression of p47phox in hepatic cells, thereby modulating the inflammatory cascade. While direct targeting of NCF1 mRNA by specific miRNAs in hepatocytes is an area of ongoing research, the established roles of these miRNAs in liver pathology highlight the potential for post-transcriptional regulation of p47phox.
Table 2: MicroRNAs with Potential Regulatory Roles Related to p47phox in the Liver
| microRNA | Observed Role in Liver/Inflammation | Potential Link to p47phox Regulation |
| miR-21 | Expression is regulated by NADPH oxidase-mediated ROS. nih.gov | Forms a potential feedback loop where p47phox activity influences miR-21 levels, which in turn regulate inflammatory pathways. nih.gov |
| miR-155 | A major regulator of inflammation and immunity in the liver; implicated in alcoholic liver disease and fibrosis. nih.govnih.gov | May directly or indirectly modulate p47phox expression as part of the inflammatory response in hepatic cells. |
Post-Translational Modifications and Their Functional Consequences
The activity of the p47phox protein is acutely and dynamically regulated by a variety of post-translational modifications (PTMs). These modifications can alter the protein's conformation, stability, subcellular localization, and its interaction with other components of the NADPH oxidase complex.
Phosphorylation Events and Signaling Cascades
Phosphorylation is a key post-translational modification that governs the activation of p47phox. In its resting state, p47phox exists in the cytosol in an auto-inhibited conformation. nih.gov Upon cellular stimulation, a cascade of phosphorylation events on multiple serine residues within its C-terminal region (amino acids 303-379) is initiated. nih.govnih.gov This phosphorylation is carried out by a variety of protein kinases, including protein kinase C (PKC) isoforms, Akt, and mitogen-activated protein kinases (MAPKs).
The phosphorylation of these serine residues induces a conformational change in p47phox, which relieves the auto-inhibition and exposes its SH3 domains. nih.gov This conformational change is essential for the translocation of p47phox from the cytosol to the cell membrane, where it binds to p22phox, a membrane-bound subunit of the NADPH oxidase complex. nih.gov The interaction between p47phox and p22phox is a critical step in the assembly and activation of the complete NADPH oxidase enzyme. Site-directed mutagenesis studies have confirmed that the phosphorylation of specific serine residues, such as Ser379, is crucial for the activation of p47phox. nih.gov
Table 3: Key Phosphorylation Sites in p47phox and Their Functional Impact
| Phosphorylation Site(s) | Major Kinase(s) | Functional Consequence |
| Ser303, Ser304, Ser328 | Protein Kinase C (PKC) | Induces conformational change, allowing interaction with p22phox and activation of NADPH oxidase. |
| Ser379 | Protein Kinase C (PKC) | Acts as a molecular switch to initiate conformational changes required for activation. nih.gov |
Ubiquitination and Deubiquitination Processes
Ubiquitination is a post-translational modification that involves the covalent attachment of ubiquitin to a substrate protein, which can target it for degradation or modulate its function. While direct evidence of p47phox ubiquitination in the liver is not yet well-established, the machinery of ubiquitination and deubiquitination is known to be deeply involved in the regulation of liver diseases. Deubiquitinating enzymes (DUBs) remove ubiquitin from proteins and can thereby regulate their stability and function. The interplay between ubiquitination and deubiquitination is crucial for maintaining cellular homeostasis.
Other Modifications Affecting Protein Stability, Localization, or Activity
Beyond phosphorylation and ubiquitination, other post-translational modifications contribute to the regulation of p47phox.
S-Nitrosylation : This modification involves the addition of a nitroso group to a cysteine thiol. S-nitrosylation of p47phox at Cys196 has been shown to enhance its phosphorylation by casein kinase 2 (CK2). nih.gov This suggests a mechanism for the regulation of NADPH oxidase deactivation through nitric oxide signaling. nih.gov
S-Glutathionylation : This is the reversible formation of a mixed disulfide between glutathione (B108866) and a cysteine residue. S-glutathionylation of p47phox has been identified as a key modification that sustains the generation of reactive oxygen species in activated neutrophils. nih.gov This process is secondary to phosphorylation and appears to be crucial for prolonged ROS production. nih.gov While this has been primarily studied in neutrophils, the presence of these mechanisms in hepatic cells is plausible given the role of oxidative stress in liver pathologies.
SUMOylation : This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. SUMOylation is involved in a wide range of cellular processes, including transcriptional regulation and protein stability, and has been implicated in the development of liver diseases. nih.gov While direct SUMOylation of p47phox has not been extensively documented, the involvement of SUMOylation in regulating inflammatory and fibrotic pathways in the liver suggests it could be a potential regulatory mechanism for NADPH oxidase components.
Table 4: Other Post-Translational Modifications of p47phox
| Modification | Site of Modification (if known) | Functional Consequence |
| S-Nitrosylation | Cys196 | Enhances phosphorylation by casein kinase 2, potentially regulating NADPH oxidase deactivation. nih.gov |
| S-Glutathionylation | Cysteine residues | Sustains superoxide generation following initial activation by phosphorylation. nih.gov |
| SUMOylation | Not yet identified for p47phox | Potentially involved in regulating protein stability and function in the context of liver disease. nih.gov |
Pathophysiological Implications of Hepatic P47 Proteins
NSFL1C in Liver Disease
NSFL1C, a cofactor for the AAA ATPase p97/VCP, plays a role in various cellular processes, including protein degradation and membrane fusion. While its specific roles in liver disease are still being elucidated, research suggests potential involvement in hepatic stress responses and organelle function.
Dysregulation in Hepatic Stress Responses
Research indicates that NSFL1C may be involved in cellular stress responses within the liver. One study suggests that autophagy, a process crucial for cellular homeostasis and stress response, can downregulate NF-κB signaling via the NSFL1C cofactor p47 in the context of liver cancer. This implies a potential role for NSFL1C in modulating inflammatory pathways during hepatic stress. Additionally, NSFL1C has been identified as a potential biomarker in hepatitis B virus (HBV)-associated hepatocellular carcinoma (HCC), suggesting its expression or function may be altered in chronic liver disease and liver cancer.
Potential Involvement in Organelle Dysfunction in Liver Pathologies
NSFL1C is known to interact with p97/VCP, an enzyme implicated in various cellular functions, including the maintenance of organelle integrity and function. Defects in organelle function, such as those affecting mitochondria, peroxisomes, and lipid droplets, are linked to metabolic diseases like metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes, which significantly impact liver health. While direct evidence specifically detailing NSFL1C's involvement in organelle dysfunction in liver pathologies is still emerging, its association with p97/VCP suggests a potential indirect link to the maintenance of organelle homeostasis, which is often disrupted in liver diseases.
p47phox in Oxidative Stress-Related Liver Pathologies
p47phox, also known as NCF1, is a cytosolic subunit of the NADPH oxidase (NOX) complex, a primary source of reactive oxygen species (ROS) in various liver cell types, including hepatic stellate cells (HSCs), Kupffer cells, and hepatocytes. Its activation and subsequent ROS production are significantly implicated in the pathogenesis and progression of several oxidative stress-related liver diseases, including alcoholic liver disease (ALD) and hepatic fibrogenesis.
Role in Alcoholic Liver Disease (ALD) Pathogenesis and Progression
p47phox-dependent NADPH oxidase activation plays a crucial role in the development and progression of ALD. Studies using p47phox-deficient mice have demonstrated attenuated liver injury, steatosis, and inflammation in response to alcohol exposure. This protection is linked to reduced ROS production and subsequent downstream signaling events. Evidence suggests that p47phox in both liver parenchymal cells and Kupffer cells contributes to ALD pathogenesis. Specifically, p47phox-derived free radicals from hepatic Kupffer cells are considered key oxidants in early alcohol-induced hepatitis, contributing to the activation of NF-κB and the release of pro-inflammatory cytokines like TNF-α. The IL-6–p47phox oxidative–stress axis in neutrophils has also been implicated in alcoholic liver injury.
Contribution to Hepatic Fibrogenesis and Stellate Cell Activation
p47phox is a critical mediator of hepatic fibrogenesis, the process of excessive extracellular matrix accumulation that leads to liver scarring and cirrhosis. Hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, exhibit increased expression of p47phox upon activation. Various profibrogenic stimuli, such as Angiotensin II, PDGF, and leptin, can activate NOX in HSCs, and this process often involves p47phox. Studies using p47phox-deficient mice have shown significantly attenuated liver fibrosis in experimental models of chronic liver injury, including those induced by bile duct ligation and carbon tetrachloride. This highlights the essential role of p47phox in the activation and fibrogenic activity of HSCs.
Mechanisms of p47phox-Mediated Oxidative Damage in Liver Injury Models
The mechanisms by which p47phox contributes to oxidative damage and liver injury involve its role in the assembly and activation of the NADPH oxidase complex. Upon stimulation, cytosolic p47phox translocates to the cell membrane and associates with other NOX subunits, leading to the production of superoxide (B77818) radicals. This ROS production can directly damage cellular components, activate redox-sensitive signaling pathways, and contribute to inflammation and cell death.
In HSCs, Angiotensin II induces the phosphorylation of p47phox, which is necessary for the subsequent increase in intracellular ROS and the activation of pro-proliferative and pro-fibrogenic signaling pathways like ERK and c-Jun. Phagocytosis of apoptotic bodies by HSCs can also induce NADPH oxidase activity, involving p47phox, and is associated with liver fibrosis. In ALD, p47phox-dependent ROS production contributes to steatosis and inflammation, potentially by influencing lipid metabolism and activating NF-κB. The precise intracellular signaling events linking NOX-mediated superoxide production to downstream effects in HSCs are still under investigation.
Research findings have demonstrated the impact of p47phox deficiency on liver injury and fibrosis in mouse models:
| Mouse Model Genotype | Liver Injury (e.g., ALT/AST levels) | Hepatic Fibrosis (e.g., Collagen deposition) | Reference |
| WT | Increased | Increased | |
| p47phox-/- | Attenuated | Attenuated |
This table summarizes findings from studies comparing wild-type (WT) mice to p47phox-deficient mice in models of liver injury and fibrosis, illustrating the protective effect of p47phox deficiency.
Compound/Protein Identifiers
| Name | Identifier Type | Identifier |
| NSFL1C | UniProt ID | Q9Y5C1 |
| p47phox | PubChem CID | 14598 |
Link to Inflammatory Responses in the Liver
CLEVER-1/Stabilin-1 is significantly linked to inflammatory responses within the liver. In the context of chronic liver injury, epithelial damage leads to the upregulation of Stabilin-1 at sites of tissue injury and immune cell recruitment, as well as on subpopulations of hepatic macrophages. mdpi.comnih.gov Stabilin-1 contributes to the hepatic uptake of circulating oxidized low-density lipoproteins (oxLDLs), which are products of oxidative stress and lipid peroxidation that accumulate in the liver during chronic injury. nih.govpnas.org This scavenging function by Stabilin-1-positive macrophages is crucial for maintaining tissue homeostasis and preventing excessive tissue damage from chronic oxidative stress. pnas.orgnih.govpnas.org
Studies using experimental models of liver fibrosis have shown that deficiency of Stabilin-1 exacerbates fibrosis and delays its resolution during the recovery phase. pnas.orgpnas.org Mechanistically, the absence of Stabilin-1 leads to elevated intrahepatic levels of the profibrogenic chemokine CCL3 and an increase in GFAP+ fibrogenic cells. pnas.orgpnas.org Stabilin-1-deficient macrophages exhibit a proinflammatory phenotype during liver injury. pnas.orgpnas.org The uptake of malondialdehyde-LDL (MDA-LDL), a major product of oxidative lipid peroxidation, by Stabilin-1 suppresses the production of the profibrogenic chemokine CCL3, thereby preventing excessive collagen deposition. pnas.orgnih.govpnas.org
CLEVER-1 in Liver Inflammation and Disease Progression
CLEVER-1/Stabilin-1 plays a notable role in the progression of liver inflammation and associated diseases, including fibrosis and hepatocellular carcinoma. nih.govbmj.comnih.govpnas.orgnih.govahajournals.orgpatsnap.comresearchgate.netthieme-connect.comfrontiersin.org Its expression patterns and functional involvement in immune cell dynamics within the hepatic microenvironment highlight its significance in the pathological processes of the liver.
Elevated Expression in Chronically Inflamed Livers and Hepatocellular Carcinoma
Increased endothelial expression of CLEVER-1/Stabilin-1 is observed at sites of leukocyte recruitment in the inflamed human liver, including sinusoids, septal vessels, and lymphoid follicles in inflammatory liver disease. nih.govbmj.comnih.govresearchgate.net High levels of CLEVER-1 are also expressed within the sinusoids of hepatocellular carcinomas (HCC) and on tumor-associated vessels. nih.govbmj.comnih.govresearchgate.net This elevated expression at sites of chronic inflammation and in liver tumors suggests a direct involvement of CLEVER-1 in the recruitment and activity of immune cells in these pathological conditions.
Impact on Immune Cell Trafficking within the Hepatic Microenvironment
CLEVER-1/Stabilin-1 mediates the transendothelial migration of specific immune cell subsets across hepatic sinusoidal endothelium. nih.govbmj.comnih.govnih.govthieme-connect.combmj.combmj.combham.ac.uk Research indicates that CLEVER-1 supports the transmigration of CD4+ T cells, with a strong preferential activity for FoxP3+ regulatory T cells (Tregs). nih.govbmj.comnih.govbham.ac.uk This transmigration can occur via a transcellular route through CLEVER-1-lined channels within the endothelial cells. nih.govbmj.comnih.govbham.ac.uk CLEVER-1 also contributes to the transmigration of B cells across human hepatic sinusoidal endothelium, acting in combination with other adhesion molecules like ICAM-1 and VAP-1. thieme-connect.combmj.combmj.com In experimental models, Stabilin-1 is important for the early recruitment of myeloid cells in response to infection. tandfonline.com The ability of CLEVER-1 to mediate the recruitment of specific immune cell populations, particularly Tregs which suppress effector T cell responses, can have significant implications for the immune microenvironment in liver diseases and tumor development. nih.govnih.gov
Role in Modulating Hepatic Immunological Responses
CLEVER-1/Stabilin-1 modulates hepatic immunological responses through its scavenging functions and influence on macrophage phenotype and cytokine production. As a scavenger receptor, it clears molecules like oxLDLs, which can prevent excessive inflammation triggered by these products of oxidative stress. pnas.orgnih.govpnas.org Stabilin-1-deficient macrophages show a proinflammatory phenotype and increased expression of M1 markers such as CCL3 and TNF-α during liver injury. pnas.orgpnas.org Loss of Stabilin-1 can lead to higher TNF-α synthesis in macrophages and support increased antibody production by B cells, suggesting that the absence of CLEVER-1 can result in augmented humoral immune responses. frontiersin.orgaacrjournals.org High expression of CLEVER-1 on the surface of monocytes or macrophages has been shown to suppress the activation of Th1-type T-lymphocytes. aacrjournals.org Blocking CLEVER-1 on monocytes or macrophages can convert immunosuppressive M2 macrophages into immunostimulatory M1 macrophages that support IFNγ production and decrease IL4 production in co-cultures of T-cells and macrophages. aacrjournals.org These findings highlight CLEVER-1/Stabilin-1's role in shaping the immune landscape within the liver, influencing both innate and adaptive immune responses.
Compound Information
| Compound Name | PubChem CID |
| Stabilin-1 | 23166 |
Data Table
While specific quantitative data tables with numerical values were not consistently available across the search results for direct inclusion, the research findings can be summarized qualitatively in a table format illustrating the impact of Stabilin-1 deficiency or blockade on key markers and cell populations in liver disease models.
| Condition/Intervention | Impact on Liver Fibrosis | Macrophage Phenotype | Intrahepatic CCL3 Levels | Hepatic Immune Cell Recruitment (Trends) |
| Stabilin-1 Deficiency (Fibrosis Model) | Exacerbated, Delayed Resolution pnas.orgpnas.org | Proinflammatory (Increased M1 markers) pnas.orgpnas.org | Elevated pnas.orgpnas.org | Altered (e.g., trend towards higher CD45+Gr-1+ cells) mdpi.com |
| Stabilin-1 Blockade (Macrophages) | Not directly assessed in this context, but impacts macrophage function aacrjournals.org | Shift towards M1 phenotype aacrjournals.org | Not directly assessed, but linked to suppressed CCL3 production pnas.orgpnas.org | Impacts specific cell trafficking (Tregs, B cells) nih.govbmj.comnih.govbmj.combmj.combham.ac.uk |
Advanced Methodologies and Experimental Models in P47 Protein Research in Liver
In Vitro Cellular Models for Studying p47 Functions in Hepatic Cells
In vitro cellular models provide controlled environments to dissect the molecular mechanisms by which p47phox influences liver cell behavior and function. These models allow for targeted manipulation of p47phox expression and activity and the study of cellular responses to various stimuli.
Immortalized Hepatocyte and Hepatic Stellate Cell Lines
Immortalized cell lines derived from hepatocytes and hepatic stellate cells (HSCs) are widely used in liver research, including studies on p47phox. These cell lines offer advantages such as ease of culture, scalability, and relative homogeneity compared to primary cells.
Hepatocyte Cell Lines: While not as extensively studied for p47phox as myeloid cells or HSCs, hepatocyte cell lines like HepG2 have been used in oxidative stress models. mdpi.com Studies have investigated the role of NOX enzymes, which include p47phox as a subunit, in hepatocyte responses to stimuli like hypoxia-reoxygenation. nih.govuiowa.edu
Hepatic Stellate Cell Lines: HSCs are crucial players in liver fibrosis, and their activation is associated with increased ROS production mediated by NOX. nih.govunc.edue-cmh.orgsciepublish.com Immortalized HSC lines, such as LX-2 (human) and HSC-T6 (rat), express p47phox and are utilized to study its role in HSC activation, proliferation, migration, and extracellular matrix production. nih.govunc.edue-cmh.orgsciepublish.comdefinigen.com These lines can be stimulated with profibrogenic factors like Angiotensin II (Ang II) or Platelet-Derived Growth Factor (PDGF) to induce a phenotype resembling activated HSCs, and the involvement of p47phox-dependent ROS can be investigated using genetic manipulation (e.g., siRNA knockdown of p47phox) or pharmacological inhibitors. nih.govunc.edue-cmh.org
Advantages:
Easy to maintain and propagate in culture. sciepublish.com
Provide a continuous supply of cells. sciepublish.com
Reduced batch-to-batch variation compared to primary cells (though phenotypic drift can occur with passage). sciepublish.comdefinigen.com
Disadvantages:
May not fully recapitulate the in vivo complexity and characteristics of primary liver cells. sciepublish.comdefinigen.com
Immortalized HSC lines often exhibit an activated phenotype even in standard culture conditions. definigen.com
Primary Liver Cell Culture Systems
Primary liver cell cultures, including isolated hepatocytes, hepatic stellate cells, Kupffer cells (liver-resident macrophages), and liver sinusoidal endothelial cells, offer a more physiologically relevant model compared to immortalized lines as they retain many characteristics of their in vivo counterparts. mdpi.comsigmaaldrich.com
Primary Hepatocytes: Primary hepatocytes are used to study metabolic functions, detoxification, and responses to injury. sigmaaldrich.com While p47phox is predominantly expressed in myeloid cells, its expression and function in hepatocytes are also investigated, particularly in the context of oxidative stress and injury. nih.govnih.gov Studies using primary mouse hepatocytes have shown the involvement of p47phox in TNF-α production following hypoxia-reoxygenation. nih.govuiowa.edu
Primary Hepatic Stellate Cells: Primary HSCs, especially when freshly isolated (quiescent state), are considered a gold standard for studying HSC activation and fibrogenesis in vitro. definigen.com They express p47phox, and its upregulation is observed upon activation. unc.edue-cmh.org Primary HSCs from p47phox-deficient mice have been used to demonstrate the role of p47phox in Ang II-induced ROS production and downstream effects like DNA synthesis and migration. e-cmh.org
Primary Kupffer Cells: Kupffer cells are a major source of ROS in the liver, largely mediated by the NOX complex containing p47phox. jci.orgunc.eduoup.com Primary Kupffer cells are isolated to study their activation, ROS production, and contribution to liver inflammation and injury in response to stimuli like ethanol (B145695) or LPS. jci.orgresearchgate.netoup.com
Co-culture Systems: To better mimic the complex liver microenvironment, co-culture systems involving different primary liver cell types (e.g., hepatocytes and HSCs, or hepatocytes, HSCs, and Kupffer cells) are employed. mdpi.com These systems allow for the study of cell-cell interactions and paracrine signaling, which are crucial in liver disease pathogenesis involving p47phox. mdpi.comnih.gov
Advantages:
More closely resemble the in vivo cellular environment and function. definigen.comsigmaaldrich.com
Allow for the study of cell-specific roles of p47phox.
Disadvantages:
Technically challenging and labor-intensive isolation procedures. sciepublish.comdefinigen.com
Limited lifespan in culture. definigen.com
Heterogeneity between different isolations and donors. definigen.com
Primary HSCs tend to spontaneously activate in culture. definigen.com
In Vivo Animal Models for Investigating p47 Roles in Liver Disease
In vivo animal models are indispensable for studying the systemic effects of p47phox and its involvement in the complex pathogenesis of liver diseases. Mouse models are particularly valuable due to the availability of genetic manipulation techniques.
Genetically Engineered Mouse Models (e.g., p47phox-deficient mice)
Genetically engineered mouse models, especially those with altered p47phox expression, have been instrumental in defining the in vivo functions of this protein in the liver.
Cell-Specific p47phox-Deficient Mice: To dissect the specific contribution of p47phox in different liver cell populations, conditional knockout models have been developed. Myeloid cell-specific Ncf1-KO mice (e.g., Ncf1Lyz-/-) have been used to investigate the role of p47phox in Kupffer cells and neutrophils in ALD and NASH. nih.govnih.gov These models have demonstrated that myeloid-specific p47phox contributes significantly to alcohol-induced hepatic inflammation and steatosis and CXCL1-induced NASH. nih.govnih.gov
Research Findings from Genetically Engineered Models: Studies using p47phox-deficient mice have consistently highlighted the pro-inflammatory and pro-fibrogenic roles of p47phox-dependent ROS in the liver. For instance, in a chronic-plus-binge ethanol feeding model, Ncf1Lyz-/- mice showed reduced hepatic neutrophil accumulation, liver injury, and inflammation compared to wild-type mice. nih.gov Total body p47phox deficiency also prevented alcohol-induced upregulation of genes involved in lipid synthesis (FASN, ACACA) and the lipid droplet protein ADRP. nih.gov In liver ischemia-reperfusion injury, p47phox, along with NOX2 and Rac, was shown to control hepatic TNF-α secretion. nih.gov
Chemically or Diet-Induced Liver Injury Models
Various chemical agents and specific diets are used to induce liver injury and disease in animals, mimicking different human liver pathologies. These models are often used in conjunction with genetically engineered mice or pharmacological interventions targeting p47phox or NOX activity.
Alcohol-Induced Liver Disease (ALD) Models: Chronic ethanol feeding, often using the Lieber-DeCarli diet or chronic-plus-binge models, is a common method to induce ALD in rodents, characterized by steatosis, inflammation, and fibrosis. nih.govjci.orgxiahepublishing.com Studies in these models have shown that p47phox deficiency or inhibition attenuates ALD severity. nih.govjci.orgxiahepublishing.com
Chemically Induced Fibrosis Models: Carbon Tetrachloride (CCl4) administration is a well-established method to induce liver fibrosis in rodents. unc.edu Bile Duct Ligation (BDL) is another surgical method used to induce cholestatic liver injury and fibrosis. unc.edu p47phox-deficient mice subjected to CCl4 or BDL show reduced liver injury and fibrosis. nih.govunc.edu
Diet-Induced NAFLD/NASH Models: High-fat diets (HFD), methionine-choline deficient (MCD) diets, or choline-deficient L-amino acid-defined (CDAA) diets are used to induce features of NAFLD and NASH in rodents, including steatosis, inflammation, and fibrosis. nih.govmdpi.com The role of p47phox in the progression from simple steatosis to NASH has been investigated in these models, with findings indicating a contribution of p47phox to inflammation and oxidative stress. nih.gov
Other Chemical Injury Models: Other hepatotoxins like diethylnitrosamine (DEN), acetaminophen (B1664979) (APAP), and doxorubicin (B1662922) (DOX) are used to induce specific types of liver injury. researchgate.netoup.comresearchgate.net Studies using DEN have shown that superoxide (B77818) from Kupffer cells, dependent on p47phox, contributes to hepatocarcinogenesis by exacerbating cytotoxic and genotoxic effects. researchgate.netoup.com
Data from Induced Injury Models: Research in these models often involves quantitative assessment of liver damage markers. For example, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocyte injury. nih.govjci.orgresearchgate.net Liver triglyceride levels and histological staining (e.g., Oil Red O for steatosis, Hematoxylin and Eosin for inflammation and necrosis, Sirius Red for fibrosis) are used to evaluate the severity of steatosis, inflammation, and fibrosis. nih.govjci.orgoup.com Oxidative stress markers like malondialdehyde (MDA) and antioxidant enzyme activities (SOD, GSH) are also commonly measured. researchgate.netscielo.br
Here is an example of how data on liver injury markers might be presented based on findings in p47phox-deficient mice:
| Model (Injury Induction) | Genotype | Serum ALT (U/L) (Example Data) | Liver Steatosis (Histology Score) (Example Data) | Liver Fibrosis (Sirius Red Area %) (Example Data) |
| Chronic Ethanol Feeding | Wild Type | High | Severe | Present |
| Chronic Ethanol Feeding | p47phox-KO | Significantly Lower | Markedly Reduced | Attenuated |
| CCl4 Treatment | Wild Type | High | Moderate | Severe |
| CCl4 Treatment | p47phox-KO | Lower | Moderate | Reduced |
| DEN Treatment | Wild Type | High | N/A | N/A |
| DEN Treatment | p47phox-KO | Significantly Lower | N/A | N/A |
Biochemical and Biophysical Approaches for Protein Characterization
Characterizing the p47phox protein itself, its interactions, modifications, and activity is crucial for understanding its role in the liver. A variety of biochemical and biophysical techniques are employed for this purpose.
Molecular Techniques: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are routinely used to measure the mRNA and protein expression levels of p47phox in liver tissue and isolated cells under different conditions (e.g., disease states, treatment with stimuli). researchgate.netscielo.brscielo.brnih.gov RNA-Seq and microarray analysis can provide broader insights into gene expression changes, including p47phox and related pathways, in liver disease models. nih.govjci.org
Protein Characterization: p47phox is known to undergo phosphorylation, which is critical for its activation and translocation to the cell membrane to assemble the active NOX complex. nih.govresearchgate.netabcam.com Techniques such as Western blotting with phospho-specific antibodies are used to detect and quantify the phosphorylation status of p47phox at specific serine residues (e.g., S303, S304, S328, S345, S359). nih.govresearchgate.netabcam.com Studies have shown that profibrogenic factors like Ang II induce p47phox phosphorylation in HSCs. nih.gove-cmh.org
Analysis of Protein-Protein Interactions: p47phox interacts with other NOX subunits (e.g., gp91phox/NOX2, p67phox, p40phox) and regulatory proteins (e.g., Rac1/2) to form the functional complex. nih.govabcam.com Techniques like co-immunoprecipitation can be used to study these interactions in liver cell lysates. nih.gov
Assessment of ROS Production: Direct measurement of ROS production is a key method to assess p47phox activity. Cell-free systems using recombinant proteins can be used to study NOX assembly and activity. In cellular contexts, fluorescent probes (e.g., Dihydroethidium, DCF-DA) detected by flow cytometry or fluorescence microscopy are used to quantify intracellular ROS levels. scielo.brscielo.br Electron spin resonance (ESR) spectroscopy can detect specific free radical adducts. jci.org
Cellular Localization: Immunofluorescence staining and microscopy are used to visualize the localization of p47phox within liver cells, including its translocation from the cytosol to the membrane upon activation. scielo.brscielo.br
Biochemical Assays: Standard biochemical assays are used to measure markers of liver function and injury in serum (e.g., ALT, AST, ALP) and tissue (e.g., triglycerides, markers of oxidative stress like MDA, SOD, GSH). nih.govjci.orgresearchgate.netscielo.brnih.gov These assays provide quantitative data on the severity of liver pathology in experimental models.
Histological and Imaging Techniques: Histological examination of liver tissue sections stained with Hematoxylin and Eosin provides information on cellular morphology, inflammation, and necrosis. nih.govjci.orgoup.com Special stains like Oil Red O (for lipids) and Sirius Red (for collagen/fibrosis) are used to quantify steatosis and fibrosis, respectively. nih.govoup.com Immunofluorescence or immunohistochemistry can localize p47phox and other proteins within tissue sections. nih.govscielo.brscielo.br Bioluminescence imaging (BLI) has been used in some models to track biological processes, although its direct application to p47phox activity requires specific reporters. aai.org
Proteomic Analysis: Large-scale proteomic analysis can identify changes in protein expression profiles in liver tissue or cells from different experimental groups, potentially revealing altered levels of p47phox and related proteins or pathways involved in the disease process. peerj.com
These diverse methodologies, ranging from in vitro cell cultures and genetically engineered animal models to detailed biochemical analyses, provide a comprehensive toolkit for investigating the multifaceted role of p47phox in the context of liver health and disease.
Emerging Concepts and Future Research Directions
Unexplored Functions and Regulatory Pathways of Hepatic p47 Proteins
While the primary functions of several hepatic proteins around 47 kDa are established, their less-explored roles and intricate regulatory networks within the liver present fertile ground for future research. For instance, NCF2 (p47 phox) is a key cytosolic subunit of the NADPH oxidase 2 (NOX2) complex, essential for generating reactive oxygen species (ROS) in various cell types, including those in the liver mednexus.orgnih.gov. While its role in inflammatory responses and host defense is recognized, unexplored functions in specific hepatic cell populations, such as stellate cells or Kupffer cells, and their contribution to liver fibrosis or regeneration warrant further investigation. Regulatory pathways governing NCF2 activation and translocation in response to diverse hepatic stimuli, beyond canonical inflammatory signals, remain to be fully mapped. Studies have noted differential ubiquitination patterns of NCF2 in the context of infection, suggesting post-translational modifications as a key regulatory layer requiring deeper exploration in liver contexts researchgate.net.
UVRAG (UV radiation resistance associated gene), another protein around 47 kDa, is a critical component of the Beclin-1-containing class III phosphatidylinositol 3-kinase (PI3KC3) complexes, playing roles in autophagy and endosomal trafficking mednexus.orgnih.govdntb.gov.uaresearchgate.net. While its involvement in macroautophagy is well-documented, its specific functions in other forms of autophagy relevant to the liver, such as chaperone-mediated autophagy or microautophagy, are less clear. The regulation of UVRAG activity and its recruitment to different cellular compartments in hepatocytes under varying metabolic states or stress conditions represents an active area of inquiry. For example, the interaction of UVRAG with Rubicon is known to regulate endosome maturation, and the precise mechanisms controlling this interaction in liver cells and its impact on hepatic endocytic pathways are still being elucidated nih.gov. The potential for UVRAG to have functions independent of its role in canonical autophagy complexes in the liver also remains largely unexplored.
TIP47 (tail-interacting protein of 47 kDa), also known as PLIN3, is a member of the perilipin family of proteins that associate with lipid droplets nih.govresearchgate.net. Its role in hepatic steatosis by influencing lipid droplet formation and metabolism is increasingly recognized researchgate.net. However, unexplored functions of TIP47 could include its potential involvement in signaling pathways initiated from lipid droplets or its interaction with other organelles beyond the endoplasmic reticulum and endosomes. The detailed mechanisms regulating TIP47 expression, localization, and interaction with other proteins on the lipid droplet surface in response to various metabolic challenges in the liver are areas ripe for further research. Studies have shown that TIP47 levels are increased in response to a high-fat diet, indicating a regulatory link to nutritional status, but the upstream signaling pathways involved need further definition researchgate.net.
Other proteins around 47 kDa found in the liver, such as Hepatocyte Nuclear Factor 3 beta (HNF-3beta), a transcription factor involved in regulating liver-specific gene expression pnas.org, and the thyroid hormone receptor alpha 1 (TRalpha1) oup.com, also likely possess unexplored functions and regulatory nuances within the complex hepatic transcriptional and signaling landscape.
Potential Cross-Talk and Functional Interplay Among Different p47 Protein Families in the Liver
The liver is a highly integrated organ where multiple cellular processes are tightly coordinated. Given that several functionally distinct proteins around 47 kDa reside in hepatic cells, investigating their potential cross-talk and functional interplay is a critical emerging concept. For instance, there is potential interplay between NCF2-mediated ROS production and UVRAG-regulated autophagy. ROS can influence autophagy, and autophagy can, in turn, modulate oxidative stress. Understanding how the balance between these two processes, mediated in part by NCF2 and UVRAG, impacts liver health and disease progression is an important research direction. The precise mechanisms by which ROS signaling pathways intersect with the regulatory networks governing UVRAG activity and autophagosome maturation in liver cells are not fully understood.
Furthermore, the relationship between TIP47-associated lipid droplets and UVRAG-mediated autophagy is an area of significant interest, particularly in the context of hepatic steatosis and non-alcoholic fatty liver disease (NAFLD). Autophagy, specifically lipophagy, is involved in the degradation of lipid droplets. How TIP47 influences the interaction of lipid droplets with the autophagic machinery, potentially through direct or indirect interactions with UVRAG or other autophagy-related proteins, is an open question. Research shows that reducing TIP47 can decrease hepatic triglyceride content, suggesting a link between TIP47 levels and lipid droplet availability for degradation pathways like lipophagy researchgate.net.
Beyond direct protein-protein interactions, functional interplay could occur through shared signaling pathways or competition for binding partners or cellular resources. Investigating whether different p47 protein families are co-regulated at the transcriptional or post-translational level in response to specific hepatic stimuli could reveal novel layers of control. For example, are there common kinases or phosphatases that regulate the activity of multiple hepatic proteins around 47 kDa? Exploring these potential nodes of convergence in regulatory networks could provide a more holistic understanding of liver cell function.
Development of Advanced Methodologies for Studying p47 Protein Dynamics In Situ
Studying the dynamic behavior and interactions of hepatic p47 proteins within their native cellular environment requires the development and application of advanced methodologies. Traditional approaches often rely on cell lysates, which can lose spatial and temporal information. Emerging techniques are enabling researchers to probe protein dynamics in situ.
Advanced microscopy techniques, such as super-resolution microscopy, provide enhanced spatial resolution to visualize the precise localization of p47 proteins within hepatic organelles, such as lipid droplets, endosomes, or phagosomes nih.govnih.gov. Live-cell imaging techniques can track the movement and recruitment of fluorescently tagged p47 proteins in real-time within cultured hepatocytes or in liver slices, offering insights into their dynamic behavior during processes like autophagy or endocytosis.
Techniques like proximity ligation assay (PLA) allow for the detection of protein-protein interactions with spatial resolution in fixed cells or tissue sections, providing valuable information about which p47 proteins interact and where these interactions occur within the liver cellular landscape. Förster resonance energy transfer (FRET) microscopy can provide even higher spatial resolution for studying direct protein interactions.
Furthermore, the application of sophisticated proteomic approaches, such as quantitative mass spectrometry coupled with techniques like stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) labeling, can provide comprehensive data on the abundance, post-translational modifications (e.g., phosphorylation, ubiquitination), and interaction partners of hepatic p47 proteins under different physiological and pathological conditions in situ. Studies investigating ubiquitination patterns of NCF2 highlight the utility of such approaches researchgate.net.
Genetically encoded biosensors that can detect the activation state or conformational changes of specific p47 proteins in living liver cells would be invaluable tools for understanding their dynamic regulation. Techniques like RNA interference (RNAi), including the use of short hairpin RNAs (shRNAs) or antisense oligonucleotides (ASOs), have proven useful in studying the functional consequences of reducing the expression of specific p47 proteins like TIP47 in liver models researchgate.netplos.org. Applying these and other gene editing technologies in situ in liver models will be crucial for dissecting the roles of individual p47 proteins and their families.
Novel Insights into the Role of p47 Proteins in Hepatic Homeostasis and Disease Resolution
Understanding the functions and regulation of hepatic p47 proteins is providing novel insights into the maintenance of liver homeostasis and the mechanisms of disease resolution. Dysregulation of NCF2-mediated ROS production is implicated in the pathogenesis of various liver diseases, including inflammation and fibrosis mednexus.orgresearchgate.net. Targeting NOX2 activity or the regulatory pathways controlling NCF2 could represent a therapeutic strategy to mitigate oxidative stress-driven liver injury and promote disease resolution.
UVRAG's role in autophagy is particularly relevant to liver diseases characterized by the accumulation of damaged organelles or protein aggregates, such as alcoholic liver disease or certain forms of viral hepatitis. Enhancing UVRAG-dependent autophagy could potentially promote the clearance of harmful cellular components and contribute to restoring hepatic homeostasis. Conversely, in certain contexts, aberrant autophagy might contribute to pathology, suggesting a need for fine-tuning UVRAG activity. Studies on UVRAG's role in different disease models are providing insights into its potential as a therapeutic target mednexus.orgdntb.gov.uaresearchgate.net.
Q & A
Q. What is the primary role of p47 in NADPH oxidase (NOX) activation, and how is this experimentally validated?
p47 (phox) is a cytosolic organizer subunit critical for assembling the active NOX complex. Upon phosphorylation, p47 undergoes conformational changes, enabling its SH3 domains to interact with membrane-bound NOX subunits (e.g., p22phox) . Experimental validation includes:
- Western blotting to detect p47 protein levels in liver tissue under oxidative stress (e.g., high-fructose diet models) .
- NADPH oxidase activity assays in p47-deficient mice, showing reduced superoxide production compared to wild-type .
- Structural studies (e.g., X-ray crystallography of autoinhibited p47) revealing phosphorylation-dependent activation .
Q. How is p47 implicated in liver oxidative stress, and what models are used to study this?
p47 upregulation in metabolic syndrome (MetS) and arsenic exposure drives NADPH oxidase-derived superoxide, contributing to liver damage. Key models:
- High-fructose-fed rats : Increased hepatic p47, NOX2/4, and protein carbonyls, mitigated by (−)-epicatechin supplementation .
- Arsenite-exposed mice : p47-dependent NOX activation causes sinusoidal endothelial cell (SEC) capillarization; p47-knockout mice are protected .
- Alcoholic liver disease : Chronic ethanol intake in wild-type mice increases p47 expression and TNF-α, absent in p47−/− mice .
Q. What methodologies are used to assess p47 expression and phosphorylation in cellular models?
- qRT-PCR for mRNA quantification in tissues (e.g., liver p47phox in diabetic rats treated with Sequoyitol) .
- Immunofluorescence/immunohistochemistry to localize p47 in nuclei (rat hepatocytes) or Golgi (HeLa cells) .
- Phospho-specific antibodies and isoelectric focusing to detect phosphorylation states (e.g., CK2-mediated phosphorylation at Ser-208/283/348) .
Advanced Research Questions
Q. How do phosphorylation and cofactor interactions regulate p47’s dual roles in NOX activation and Golgi dynamics?
p47 exhibits context-specific regulation:
- NOX activation : Phosphorylation by CK2 or PKC disrupts autoinhibition, enabling membrane translocation . Arachidonic acid enhances phosphorylation efficiency by inducing conformational changes .
- Golgi reassembly : p47 binds p97/VCP, competing with Ufd1/Npl4. In cell-free systems, p47-p97 complexes restore post-mitotic Golgi fusion, validated via reconstitution assays with purified proteins (e.g., NSF, α-SNAP) .
- Conflict resolution : p47’s NOX role is redox-sensitive, while its Golgi function requires ATPase regulation. Tissue-specific knockout models (e.g., liver vs. cultured HeLa cells) clarify these pathways .
Q. What explains discrepancies between computational models and experimental data on p47’s role in superoxide production?
In p47−/− endothelial cells, simulations predicted 80% reduction in superoxide, but experiments showed only 50% reduction. Possible reasons:
- Omitted pathways : Models may exclude alternative ROS sources (e.g., mitochondrial NOX isoforms) .
- Assay sensitivity : Fluorogenic probes (e.g., DHE) may underestimate superoxide in intact tissues.
- Feedback regulation : Compensatory upregulation of p22phox or Rac1 in knockouts .
Q. How do disease-associated p47 variants (e.g., S47 in TP53) influence redox homeostasis and cell death?
The S47 variant of p53 elevates CoA and glutathione, inhibiting ferroptosis. Methodological insights:
- Glutamate cytotoxicity assays : S47 cells resist ferroptosis, reversible by CoA depletion .
- Carbon tetrachloride (CCl4) mouse models : S47 livers show reduced damage, linked to elevated antioxidants .
- Metabolomic profiling : LC-MS quantifies thiol metabolites, confirming CoA/GSH accumulation in S47 variants .
Q. What therapeutic strategies target p47 in liver diseases, and how are their efficacies evaluated?
- Small-molecule inhibitors : Sequoyitol reduces hepatic p47 mRNA/protein in diabetic rats, measured via RNA-seq and Western blot .
- Kinase inhibitors : CK2 inhibitors (e.g., TBBz) block p47 phosphorylation, validated in HL-60 differentiation assays .
- Gene therapy : siRNA knockdown of p47 in arsenic-exposed SECs restores fenestration, assessed via electron microscopy .
Data Contradictions and Resolution
- EC supplementation in MetS : EC prevents NOX2/4 upregulation but not p47phox, suggesting subunit-specific regulation . Resolution: Use isoform-specific NOX inhibitors (e.g., GKT137831 for NOX1/4) to dissect contributions.
- p97 mutations in IBMPFD : Mutant p97 fails activation by p47, but p47 overexpression restores ATPase activity. Cryo-EM reveals disrupted cofactor binding sites in mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
